Ethyl 6-bromo-2-methylquinoline-4-carboxylate
CAS No.: 62482-30-8
Cat. No.: VC3768408
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62482-30-8 |
---|---|
Molecular Formula | C13H12BrNO2 |
Molecular Weight | 294.14 g/mol |
IUPAC Name | ethyl 6-bromo-2-methylquinoline-4-carboxylate |
Standard InChI | InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-8(2)15-12-5-4-9(14)7-10(11)12/h4-7H,3H2,1-2H3 |
Standard InChI Key | KOVIYCANWGLBHA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br |
Canonical SMILES | CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br |
Introduction
Structural Characteristics and Properties
Chemical Structure
Ethyl 6-bromo-2-methylquinoline-4-carboxylate belongs to the broad class of substituted quinolines. It features a quinoline core structure with specific functional group modifications: a bromine atom at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 4. The molecular formula for this compound is C₁₃H₁₂BrNO₂, closely resembling its position-3 isomer documented in available literature. The compound can be characterized as having both aromatic and heterocyclic properties derived from its quinoline backbone.
Synthetic Approaches
General Synthetic Strategies for Substituted Quinolines
The synthesis of substituted quinolines typically follows established pathways that can be adapted for the preparation of Ethyl 6-bromo-2-methylquinoline-4-carboxylate. Based on synthetic procedures for similar compounds, several methodologies could be applicable:
Modified Skraup Synthesis
A modified Skraup synthesis could potentially be employed, starting with an appropriately substituted aniline derivative. This approach has been successfully used for various quinoline derivatives with substituents at different positions.
Adaptation of Documented Procedures
Drawing from the synthetic methodology described for 6-substituted-2-methylquinolin-4-ols, a potential synthesis route could involve:
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Condensation of a 4-bromoaniline with ethyl acetoacetate in the presence of ammonium ceric nitrate
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Thermal cyclization of the resulting enamine in diphenyl ether
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Chlorination of the resulting 4-hydroxyl group
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Subsequent functionalization to introduce the carboxylate group at position 4
This approach would be similar to the synthesis of compounds 5a-b described in the literature, where the reaction of ethyl acetoacetate with 4-substituted anilines in the presence of ammonium ceric nitrate led to the formation of intermediate products that were subsequently cyclized to form quinoline derivatives .
Synthetic Method | Starting Materials | Key Conditions | Advantages | Limitations |
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Modified Skraup | 4-bromoaniline, appropriate aldehyde or ketone | Strong acid, high temperature | Well-established method | Harsh conditions, potential side reactions |
Condensation-Cyclization | 4-bromoaniline, ethyl acetoacetate | Ammonium ceric nitrate, diphenyl ether at 250°C | Good yields for similar compounds | High temperature required |
Halogenation of Pre-formed Quinoline | Non-brominated quinoline precursor | Brominating agent (e.g., NBS or Br₂) | Selective functionalization | May require protecting groups |
Transition Metal-catalyzed Coupling | Appropriately functionalized precursors | Palladium or other transition metal catalysts | Mild conditions | Complex reagents, potentially costly |
Comparative Analysis with Similar Compounds
Structural Comparison with 3-Carboxylate Isomer
The 3-carboxylate analog (Ethyl 6-bromo-2-methylquinoline-3-carboxylate) has been documented in the literature and serves as a useful comparison point. The key difference lies in the position of the carboxylate group, which would affect:
Comparison with 2-Substituted-4-amino-6-halogenquinolines
Literature documents series of 2-substituted-4-amino-6-halogenquinolines that share structural similarities with our compound of interest. Compounds 8a-l and 13a-h were synthesized and evaluated for antiproliferative activity, with many compounds exhibiting excellent activity profiles. Among these, compound 8e demonstrated remarkable potency with IC₅₀ values of 0.03 μM, 0.55 μM, 0.33 μM, and 1.24 μM against various cancer cell lines, showing 2.5- to 186-fold greater activity than the reference compound gefitinib .
Structure-Property Relationship Table
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of Ethyl 6-bromo-2-methylquinoline-4-carboxylate would typically involve various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum would include:
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A triplet for the ethyl CH₃ group of the carboxylate ester
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A quartet for the ethyl CH₂ group of the carboxylate ester
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A singlet for the methyl group at position 2
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Complex aromatic signals for the quinoline ring protons
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A characteristic singlet for the proton at position 3 (if present)
Mass Spectrometry
Mass spectrometry would likely show a characteristic isotope pattern due to the presence of bromine (distinctive M and M+2 peaks with nearly equal intensity), with the molecular ion peak corresponding to the molecular weight of approximately 294 g/mol.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) could be employed for purity assessment and separation from potential synthetic by-products. The compound would likely exhibit retention behavior similar to other quinoline derivatives with comparable polarity.
Research Implications and Future Directions
Derivatization Opportunities
The functional groups present in Ethyl 6-bromo-2-methylquinoline-4-carboxylate provide multiple handles for further chemical modifications:
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The ethyl carboxylate group could be hydrolyzed to the corresponding carboxylic acid
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The bromine at position 6 could participate in various coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)
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The methyl group at position 2 could potentially be functionalized through radical bromination followed by nucleophilic substitution
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